1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group attached to a urea moiety, which is further linked to a pyrrolidinone derivative. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the following steps:
Formation of the Dichlorophenyl Urea Intermediate: The dichlorophenyl group is first reacted with an appropriate isocyanate to form the dichlorophenyl urea intermediate.
Introduction of the Pyrrolidinone Group: The pyrrolidinone group is then introduced through a nucleophilic substitution reaction, where the intermediate reacts with a suitable pyrrolidinone derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace existing groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Reduced amine derivatives and alcohols.
Substitution Products: Various substituted ureas and pyrrolidinones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): A herbicide that inhibits photosynthesis by blocking electron transport.
Phenylurea Derivatives: Various phenylurea compounds used in agriculture and pharmaceuticals.
Pyrrolidinone Derivatives: Compounds with pyrrolidinone rings used in drug synthesis and material science.
Uniqueness: 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-7-6-12(10-15(14)19)21-17(24)20-11-3-1-4-13(9-11)22-8-2-5-16(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHPEFIYXKMBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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